REACTION_CXSMILES
|
[CH3:1]I.[Br:3][C:4]1[CH:5]=[C:6]([Cl:14])[C:7](O)=[C:8]([CH:12]=1)C(O)=O.[C:15]([O-:18])([O-])=[O:16].[Cs+].[Cs+].CN([CH:24]=[O:25])C>CCOC(C)=O>[CH3:1][O:18][C:15](=[O:16])[C:8]1[CH:12]=[C:4]([Br:3])[CH:5]=[C:6]([Cl:14])[C:7]=1[O:25][CH3:24] |f:2.3.4|
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C(=O)O)C1)O)Cl
|
Name
|
Cs2CO3
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered over celite pad
|
Type
|
WASH
|
Details
|
Filtrate was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silicagel column chromagography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC(=C1)Br)Cl)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |